

Application Note: Protocol for Forced Degradation Studies of Ceftizoxime

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Compound of Interest

Compound Name: *Ceftizoxime S-Oxide Impurity*

CAS No.: 79226-66-7

Cat. No.: B601399

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Introduction & Regulatory Rationale

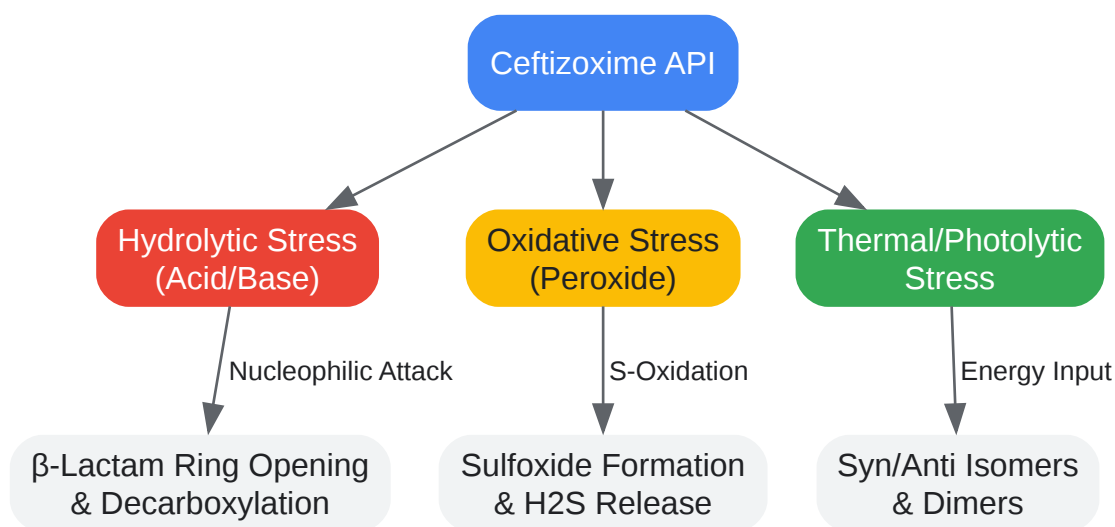
Ceftizoxime is a third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against Gram-negative and anaerobic bacteria. Due to the inherent chemical lability of its highly strained β -lactam ring and methoxyimino group, developing a robust, stability-indicating method (SIM) is critical for drug formulation and shelf-life determination.

According to the [ICH Q1A(R2) guidelines][1], a compliant forced degradation study must subject the Active Pharmaceutical Ingredient (API) to hydrolytic (acid/base), oxidative, thermal, and photolytic stress. The fundamental objective is not to completely destroy the molecule, but to achieve a target degradation of 5–20%[1]. This specific window provides a self-validating system: it generates sufficient primary degradation products to evaluate the analytical method's resolving power without producing secondary, clinically irrelevant degradants that obscure the primary degradation pathways.

Mechanistic Pathways of Ceftizoxime Degradation

Understanding the structural vulnerabilities of Ceftizoxime is essential for predicting degradation behavior and designing appropriate chromatographic conditions.

- **Hydrolysis (Acid/Base):** The four-membered β -lactam ring is highly susceptible to nucleophilic attack. Base-catalyzed hydrolysis is particularly rapid, leading to the opening of the β -lactam ring, followed by decarboxylation and C-C bond cleavage[2]. These ring-opening products form the bulk of hydrolytic impurities[3].
- **Oxidation:** The sulfur atom within the dihydrothiazine ring is prone to S-oxidation, forming sulfoxide derivatives. Under severe oxidative or enzymatic degradation, the breakdown of Ceftizoxime can result in the formation of unstable RSH functional groups, eventually leading to the generation and release of hydrogen sulfide (H₂S)[4].
- **Thermal & Photolytic Stress:** Exposure to heat or light primarily drives the syn/anti isomerization of the methoxyimino group. Prolonged thermal stress can also induce intermolecular reactions, resulting in the formation of Ceftizoxime dimers[3].



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Fig 1. Mechanistic degradation pathways of Ceftizoxime under ICH Q1A(R2) stress conditions.

Experimental Protocol: Self-Validating Forced Degradation

To ensure trustworthiness, this protocol incorporates quenching (neutralization) and mass balance evaluation. Quenching stops the degradation at exact time points, ensuring reproducibility. Mass balance (summing the peak areas of the remaining API and all

degradants) must approximate 100% of the initial API peak area to validate that no volatile or non-UV-absorbing degradants are missed.

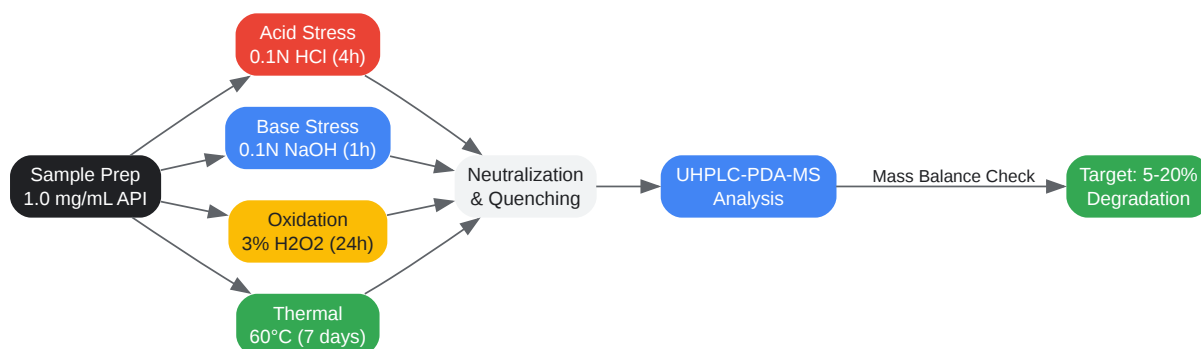
Reagent & Sample Preparation

- Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).
- API Stock Solution: Accurately weigh 10 mg of Ceftizoxime standard and dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL .

Step-by-Step Stress Methodologies

Note: The times listed below are empirical starting points. Because β -lactams degrade aggressively in alkaline environments, base hydrolysis requires significantly shorter exposure times than thermal or oxidative stress.

- Acid Degradation: Transfer 5 mL of API stock to a flask. Add 5 mL of 0.1 N HCl . Incubate at 25°C for 4 hours. Quenching: Neutralize with 5 mL of 0.1 N NaOH before HPLC injection.
- Base Degradation: Transfer 5 mL of API stock to a flask. Add 5 mL of 0.1 N NaOH . Incubate at 25°C for exactly 1 hour (monitor closely). Quenching: Neutralize with 5 mL of 0.1 N HCl .
- Oxidative Degradation: Transfer 5 mL of API stock to a flask. Add 5 mL of 3% H₂O₂. Incubate at 25°C in the dark for 24 hours.
- Thermal Degradation: Place solid Ceftizoxime powder in a sealed glass vial. Heat in an oven at 60°C for 7 days. Reconstitute to 1.0 mg/mL using the diluent prior to analysis.
- Photolytic Degradation: Expose solid Ceftizoxime powder to UV/Vis light targeting an overall illumination of $\geq 1.2 \times 10^6$ lux hours and an integrated near-UV energy of ≥ 200 W·h/m² as per [ICH Q1B guidelines][5].



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Fig 2. Step-by-step forced degradation and analytical workflow for Cefprozil.

Analytical Methodology (UHPLC-PDA-MS)

To confidently separate degradation products from the main drug peak^[1], use an ultra-high-performance liquid chromatography (UHPLC) system coupled with a Photodiode Array (PDA) and Mass Spectrometer (MS).

- Column: C18, 100 mm×2.1 mm , particle size.
- Mobile Phase A: 0.05 M Ammonium acetate buffer (adjusted to pH 5.0 with acetic acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program: 5% B to 60% B over 15 minutes.
- Flow Rate: 0.3 mL/min .
- Detection: PDA at 254 nm (for peak purity analysis) and ESI-MS in positive ion mode (for structural elucidation of isomers and dimers)^[3].

Data Presentation: Expected Degradation Profile

The following table summarizes the expected quantitative outcomes based on the empirical vulnerabilities of the Ceftizoxime molecule.

Stress Condition	Reagent / Environment	Exposure Time	Expected Degradation (%)	Major Identified Degradants
Acidic	0.1 N HCl at 25°C	4 Hours	10 - 15%	Decarboxylated fragments, Ring-opened products
Basic	0.1 N NaOH at 25°C	1 Hour	15 - 20%	β -lactam ring-opened products (Rapid formation)
Oxidative	3% H ₂ O ₂ at 25°C	24 Hours	8 - 12%	Ceftizoxime sulfoxides, RSH derivatives
Thermal	60°C (Solid State)	7 Days	5 - 10%	Ceftizoxime dimers, anti-isomers
Photolytic	UV/Vis Light	1.2M lux hours	5 - 8%	anti-isomers (Methoxyimino shift)

Table 1. Summary of forced degradation conditions, target degradation percentages, and primary degradation products for Ceftizoxime.

Conclusion

Executing a forced degradation study on Ceftizoxime requires precise control over stress conditions due to the hyper-reactivity of the β -lactam ring in alkaline environments. By strictly adhering to the 5–20% degradation target^[1], neutralizing samples to halt degradation kinetics, and utilizing a high-resolution UHPLC-PDA-MS setup, scientists can establish a highly reliable, stability-indicating method. This ensures regulatory compliance and accurate shelf-life predictions for Ceftizoxime formulations.

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Sources

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